molecular formula C9H16O3 B144095 (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol CAS No. 57323-06-5

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Cat. No. B144095
CAS RN: 57323-06-5
M. Wt: 172.22 g/mol
InChI Key: XHTUEXKSLOJOOC-RQOWECAXSA-N
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Description

“(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . The compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .

Physical and Chemical Properties

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 296.4±40.0 °C at 760 mmHg, and a flash point of 133.0±27.3 °C . It has a molar refractivity of 46.6±0.4 cm3, a polar surface area of 39 Å2, and a molar volume of 162.9±5.0 cm3 . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Oxidation of Furan Derivatives

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a furan derivative, can be oxidized using the Mo(CO)6/cumyl hydroperoxide system. This process facilitates the accessible controlled oxidation of 2,5-disubstituted furans, leading to E- and Z-enediones formation, which are significant in synthetic chemistry (Massa et al., 2003).

Synthesis in Pharmaceutical Compounds

This compound is integral in the synthesis of zwitterionic pharmaceutical compounds. In one study, different forms of a zwitterionic pharmaceutical compound were identified, with emphasis on solid form selection for further investigation, showcasing its role in pharmaceutical development (Kojima et al., 2008).

Use as a Cosmetic Additive

A derivative of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, specifically 4-[(Tetrahydro-2U-pyran-2-yl)oxy]phenol, has been identified as an effective tyrosinase inhibitor and can be used as a cosmetic additive for skin lightening (Chen Ying-qi, 2010).

Iodocyclization and Hydrodeiodination Reaction

The compound plays a role in iodocyclization and hydrodeiodination reactions. These reactions are crucial for the stereoselective synthesis of different organic compounds, highlighting its importance in organic synthesis (Paolucci & Righi, 2007).

In Organic Chemistry Education

It is used in undergraduate organic laboratory projects. For instance, students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via a multicomponent reaction, emphasizing its educational value in understanding complex chemical reactions (Dintzner et al., 2012).

As a Precursor in Synthesis

The compound serves as a precursor in the synthesis of other important chemicals. For example, it was used in the synthesis of lipid peroxidation products and their stable isotope incorporation, which is crucial in biochemical research (Jouanin et al., 2008).

Antioxidative and Antihypertensive Properties

Compounds containing this structure have shown potential antioxidative and antihypertensive properties. This is significant in the development of therapeutic agents and supplements for managing hypertension (Maneesh & Chakraborty, 2018).

properties

IUPAC Name

(Z)-4-(oxan-2-yloxy)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTUEXKSLOJOOC-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
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(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Citations

For This Compound
1
Citations
G Ramamoorthy, RM Phan… - The Journal of Organic …, 2016 - ACS Publications
Chain elongation prenyltransferases catalyze the addition of the hydrocarbon moiety of allylic isoprenoid diphosphates to the carbon–carbon double bond in isopentenyl diphosphate (…
Number of citations: 3 pubs.acs.org

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